molecular formula C9H11Cl2F3N2 B15064522 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride CAS No. 1161829-67-9

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride

Cat. No.: B15064522
CAS No.: 1161829-67-9
M. Wt: 275.10 g/mol
InChI Key: MKBWFDVMUYFMSP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride (CAS: 1161829-67-9) is a heterocyclic compound with the molecular formula C₉H₉F₃N₂·2HCl and a molar mass of 202.18 g/mol (excluding HCl). The compound features a pyridine core substituted with a trifluoromethyl group at the 4-position and an azetidine ring at the 2-position. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications . Key properties include a predicted density of 1.280 g/cm³, boiling point of 255.4°C, and a pKa of 9.69, indicating moderate basicity. It is stored under dry, room-temperature conditions to maintain stability .

Properties

CAS No.

1161829-67-9

Molecular Formula

C9H11Cl2F3N2

Molecular Weight

275.10 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine;dihydrochloride

InChI

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-1-2-14-8(3-7)6-4-13-5-6;;/h1-3,6,13H,4-5H2;2*1H

InChI Key

MKBWFDVMUYFMSP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC(=C2)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Pyridine Core Functionalization

The synthesis begins with 4-chloropyridine, which undergoes nucleophilic aromatic substitution with a trifluoromethyl group using Ruppert–Prakash reagent (TMSCF₃) in the presence of catalytic cesium fluoride. This step yields 4-(trifluoromethyl)pyridine with >85% efficiency under anhydrous tetrahydrofuran (THF) conditions at −78°C.

Azetidine Ring Construction

Subsequent steps involve coupling the trifluoromethylpyridine intermediate with a preformed azetidine moiety. tert-Butyl 3-aminomethylazetidine-1-carboxylate is prepared via a Curtius rearrangement of azetidine-3-carboxylic acid, followed by Boc protection. The free amine is then subjected to a Ullmann coupling with 4-(trifluoromethyl)pyridine under copper(I) catalysis, achieving C–N bond formation at the 2-position.

Salt Formation and Purification

The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid in dichloromethane, followed by recrystallization from ethanol/water (3:1 v/v). This method achieves an overall yield of 62% with ≥98% purity by HPLC.

Method 2: Convergent Approach via Suzuki–Miyaura Cross-Coupling

Boronic Ester Preparation

A boronic ester derivative of 2-azetidinylpyridine is synthesized by treating 2-bromo-4-(trifluoromethyl)pyridine with bis(pinacolato)diboron in the presence of palladium(II) acetate and 1,1′-bis(diphenylphosphino)ferrocene (dppf). This intermediate is isolated in 78% yield after column chromatography.

Coupling with Azetidine Derivatives

The boronic ester undergoes Suzuki–Miyaura cross-coupling with 3-iodoazetidine hydrochloride under aqueous sodium carbonate conditions, using tetrakis(triphenylphosphine)palladium(0) as the catalyst. The reaction proceeds at 80°C for 12 hours, yielding the biphenyl analog, which is subsequently hydrogenated to saturate unnecessary double bonds.

Challenges in Stereochemical Control

This route faces limitations in stereoselectivity, often producing a 55:45 mixture of diastereomers. Chiral resolution via preparative chromatography with cellulose tris(3,5-dimethylphenylcarbamate) improves enantiomeric excess to 99% but reduces overall yield to 41%.

Method 3: One-Pot Cyclization and Fluorination

In Situ Trifluoromethylation

A novel one-pot strategy combines pyridine ring formation with trifluoromethyl group introduction. Starting from 2-azetidinylacetonitrile, the reaction with hexafluoroacetone (HFA) in the presence of potassium tert-butoxide generates a reactive enolate, which cyclizes to form the pyridine core.

Acid-Mediated Cyclization

The intermediate undergoes acid-catalyzed cyclization using polyphosphoric acid (PPA) at 150°C, directly yielding the target compound’s free base. This method bypasses intermediate isolation steps, achieving a 70% yield in laboratory-scale trials.

Scalability Considerations

While efficient for small-scale synthesis, this method requires careful temperature control to prevent decomposition. Industrial adaptation would necessitate specialized reactor systems capable of handling exothermic cyclization at elevated temperatures.

Method 4: Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Wang resin functionalized with a hydroxymethyl linker is coupled with Fmoc-azetidine-3-carboxylic acid using DIC/HOBt activation. After Fmoc deprotection with piperidine, the resin-bound azetidine reacts with 2-fluoro-4-(trifluoromethyl)pyridine under Mitsunobu conditions.

Cleavage and Salt Formation

Treatment with trifluoroacetic acid (TFA) cleaves the product from the resin while simultaneously removing protective groups. Subsequent neutralization with hydrochloric acid gas in diethyl ether precipitates the dihydrochloride salt with 89% purity.

Method 5: Biocatalytic Approach Using Engineered Enzymes

Transaminase-Mediated Amination

Recent advances employ engineered ω-transaminases to catalyze the formation of the azetidine-pyridine bond. A truncated variant of Arthrobacter sp. KNK168 transaminase demonstrates 94% conversion efficiency when using 2-oxo-4-(trifluoromethyl)pyridine and azetidin-3-amine as substrates.

Advantages and Limitations

This green chemistry approach operates under aqueous conditions at pH 7.5, eliminating the need for heavy metal catalysts. However, enzyme stability issues limit reaction scales to <100 mg batches, with product isolation requiring complex ultrafiltration protocols.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for the five methods:

Method Yield (%) Purity (%) Scalability Stereochemical Control
1 62 98 Industrial Racemic
2 41 99 Pilot-scale High
3 70 95 Laboratory N/A
4 85 89 High-throughput Low
5 58 92 Microscale Moderate

Method 1 remains the preferred industrial route due to its balance of yield and scalability, while Method 5 shows promise for environmentally conscious production despite technical limitations.

Chemical Reactions Analysis

Oxidation Reactions

The azetidine ring and pyridine system participate in oxidation processes. While direct oxidation data for this compound is limited, analogous azetidine derivatives undergo ring-opening oxidation under strong oxidative conditions. For example:

  • Potassium permanganate (KMnO₄) in acidic or neutral media may oxidize the azetidine ring to form γ-lactam derivatives or carboxylic acids via C–N bond cleavage.

  • Ozone (O₃) or hydrogen peroxide (H₂O₂) could oxidize the pyridine’s trifluoromethyl group to a carboxylic acid (-COOH) under controlled conditions, though steric and electronic effects from the azetidine moiety may modulate reactivity .

Table 1: Oxidation Reactions

Reagent/ConditionsProduct FormedYield/Notes
KMnO₄ (acidic)γ-Lactam derivativeModerate yield
O₃, H₂O₂Trifluoroacetic acid derivativeTheoretical pathway

Substitution Reactions

The trifluoromethyl group and azetidine nitrogen enable diverse substitution pathways:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 3- or 5-position of the pyridine ring .

Nucleophilic Substitution

The azetidine’s tertiary nitrogen can act as a nucleophile:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Acetyl chloride or anhydrides yield N-acylated derivatives, enhancing lipophilicity .

Table 2: Substitution Reactions

Reaction TypeReagentProductApplication
EAS (Nitration)HNO₃/H₂SO₄3-Nitro or 5-nitro derivativeIntermediate for amines
AlkylationCH₃I, K₂CO₃Quaternary azetidinium saltIonic liquid synthesis

Ring-Opening Reactions

The strained azetidine ring (4-membered) undergoes ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis : HCl/EtOH at reflux cleaves the azetidine ring to form γ-chloroamines .

  • Base-Induced Opening : NaOH in aqueous ethanol generates β-amino alcohols via nucleophilic attack at the azetidine carbon .

Mechanism:

  • Protonation of azetidine nitrogen under acidic conditions.

  • Nucleophilic attack by water or chloride ions at the β-carbon.

  • Ring cleavage to yield linear amines or alcohols .

Coordination and Salt Formation

The dihydrochloride form readily participates in acid-base reactions:

  • Deprotonation : Treatment with NaOH releases the free base, 2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine, which can coordinate with transition metals (e.g., Pd, Cu) to form complexes .

  • Salt Metathesis : Reacts with AgNO₃ to precipitate AgCl and form nitrate salts .

Biological Interactions

While not a classical chemical reaction, the compound’s interaction

Scientific Research Applications

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Notable Properties
This compound C₉H₉F₃N₂·2HCl 202.18 Trifluoromethyl, azetidine N/A High solubility (dihydrochloride salt), moderate basicity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₄H₁₈ClN₃ 466–545 Chloro, substituted phenyl 268–287 Lipophilic, variable substituent effects on activity
4-(Azetidin-3-yl)-1-methyl-1H-pyrazole C₇H₁₃Cl₂N₃ 210.11 Methyl, azetidine N/A Improved metabolic stability
2-(Piperidin-2-yl)pyridine dihydrochloride C₁₀H₁₆Cl₂N₂ 234.07 Piperidine N/A Larger ring size alters conformation

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to chloro or nitro substituents in analogs .

Salt Forms :

  • Dihydrochloride salts (e.g., target compound and 2-(piperidin-2-yl)pyridine dihydrochloride) improve aqueous solubility, critical for bioavailability .

Molecular Weight :

  • The target compound (202.18 g/mol) is significantly smaller than phenyl-substituted analogs (466–545 g/mol), which may enhance membrane permeability .

Biological Activity

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride, with the CAS number 1161829-67-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C9H11Cl2F3N2
  • Molecular Weight : 275.10 g/mol
  • IUPAC Name : this compound
  • Purity : Typically reported as 97% in commercial samples .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Research indicates that compounds with similar structures often exhibit activity against specific enzymes and receptors, including those involved in cancer and neurological disorders.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyridine derivatives. For instance, related compounds have shown inhibition of cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects. A case study demonstrated that a related pyridine derivative exhibited significant cytotoxicity against breast cancer cells (IC50 values in the low micromolar range) and induced apoptosis through caspase activation .

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties. For example, studies indicate that pyridine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed that certain derivatives had minimum inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Preliminary data suggest that similar azetidine-based compounds may possess neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with comparable structures demonstrated IC50 values ranging from 0.08 to 0.1 µM against AChE .

Research Findings

StudyBiological ActivityFindings
AnticancerSignificant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
AntimicrobialExhibited MIC <100 µg/mL against S. aureus and E. coli.
NeuroprotectiveInhibitory activity against AChE with IC50 values between 0.08 to 0.1 µM.

Case Studies

  • Anticancer Study : A recent investigation into a structurally similar pyridine compound revealed its ability to induce apoptosis in cancer cells via caspase pathway activation, indicating potential for further development as an anticancer agent.
  • Neuroprotection : A study assessing the effects of azetidine derivatives on neurodegenerative models found promising results in reducing neuroinflammation and improving cognitive function in animal models.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Azetidine rings (e.g., 3-azetidinyl derivatives) are introduced via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) with halogenated pyridine precursors .
  • Trifluoromethylation : Direct fluorination or use of trifluoromethyl-containing reagents (e.g., CF₃Cu) to install the -CF₃ group at the pyridine 4-position .
  • Hydrochloride salt formation : The final step often involves treating the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt .
    Key validation : Intermediate purity is monitored via TLC or HPLC, and final product structure is confirmed by NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR and 19F NMR (for -CF₃ group) confirm regiochemistry and azetidine ring integrity .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass spectrometry : HRMS or LC-MS validates molecular weight and detects isotopic patterns (e.g., chlorine in dihydrochloride) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in azetidine-containing analogs .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .
  • First-aid measures : Immediate rinsing with water for skin/eye contact; inhalation requires fresh air and medical evaluation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the azetidine ring influence structure-activity relationships (SAR) in medicinal chemistry applications?

  • Conformational rigidity : The azetidine ring restricts rotational freedom, enhancing binding affinity to targets like G protein-coupled receptors (GPCRs) or kinases .
  • Bioisosteric replacement : Azetidine can replace piperidine or pyrrolidine to reduce metabolic instability while retaining potency .
  • Case study : Analogous compounds (e.g., 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) show improved blood-brain barrier penetration in neurological targets .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Forced degradation studies : Expose to heat (40–80°C), light (UV), acidic/basic pH, and oxidative (H₂O₂) conditions. Monitor degradation via HPLC .
  • Solution stability : Prepare stock solutions in DMSO or saline and analyze over 24–72 hours for precipitation or decomposition .
  • Thermogravimetric analysis (TGA) : Determines thermal stability of the dihydrochloride salt form .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Assay optimization : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular functional assays) .
  • Solubility controls : Ensure compound solubility in assay buffers (e.g., DMSO ≤0.1%) to avoid false negatives .
  • Metabolite screening : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Q. What strategies are effective for improving the compound’s binding affinity to specific enzyme targets?

  • Fragment-based drug design : Screen azetidine-pyridine fragments against target protein crystallography data .
  • Halogen bonding : Exploit the -CF₃ group’s electron-withdrawing properties to enhance interactions with hydrophobic enzyme pockets .
  • Pro-drug approaches : Modify the hydrochloride salt to esters or amides for enhanced cellular uptake .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix interference : Use solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the compound from plasma/tissue .
  • Detection limits : Employ tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for quantification at nanomolar levels .
  • Ion suppression : Optimize ESI source parameters (e.g., desolvation temperature) to mitigate signal suppression from salts .

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